N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide
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Overview
Description
N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a methanesulfonamide group, which is a sulfonamide derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide typically involves the reaction of a pyrrolidine derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Starting Materials: (3S)-1-Prop-2-enoylpyrrolidine and methanesulfonyl chloride.
Reaction Conditions: Anhydrous conditions, base (e.g., triethylamine), solvent (e.g., dichloromethane).
Procedure: The pyrrolidine derivative is dissolved in the solvent, and the base is added. Methanesulfonyl chloride is then added dropwise to the reaction mixture while maintaining a low temperature. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide
- N-Methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride
Uniqueness
N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a methanesulfonamide group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S/c1-3-8(11)10-5-4-7(6-10)9-14(2,12)13/h3,7,9H,1,4-6H2,2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDXJPDEWMIZCP-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CCN(C1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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